Boc-L-proline

Catalog No.
S750075
CAS No.
15761-39-4
M.F
C10H17NO4
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-proline

CAS Number

15761-39-4

Product Name

Boc-L-proline

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

ZQEBQGAAWMOMAI-ZETCQYMHSA-N

Synonyms

Boc-L-proline;15761-39-4;Boc-Pro-OH;N-Boc-L-proline;N-(tert-Butoxycarbonyl)-L-proline;(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid;Boc-L-Pro-OH;N-(tert-Butyloxycarbonyl)-L-proline;Boc-proline;tert-Butoxycarbonyl-L-proline;1-tert-Butoxycarbonyl-L-proline;1-(tert-butoxycarbonyl)-l-prolin;BOC-L-PRO;N-tert-Butoxycarbonylproline;N-BOC-(S)-PROLINE;L-Proline,N-BOCprotected;tert-Butyloxycarbonyl-L-proline;1-tert-Butyloxycarbonyl-L-proline;ZQEBQGAAWMOMAI-ZETCQYMHSA-N;N-T-BUTOXYCARBONYL-L-PROLINE;N-alpha-t-Butyloxycarbonyl-L-proline;MFCD00037324;NSC164660;(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylicacid;(S)-PYRROLIDINE-1,2-DICARBOXYLICACID1-TERT-BUTYLESTER

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O

The exact mass of the compound Boc-L-proline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-L-proline (CAS 15761-39-4) is an N-tert-butoxycarbonyl protected secondary amino acid widely procured as a chiral building block for liquid-phase peptide synthesis (LPPS) and as a critical precursor for asymmetric organocatalysts [1]. Unlike unprotected L-proline, which is zwitterionic and highly hydrophilic, the Boc protection renders the molecule highly soluble in standard organic solvents such as dichloromethane (DCM) and 1,4-dioxane[2]. It features an acid-labile protecting group that is orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) strategies, making it a staple in the synthesis of complex active pharmaceutical ingredients (APIs) where precise stereochemical control and mild deprotection are required [1].

Research Fit

Boc/Bzl solid-phase peptide synthesis: acid-labile Nα-protection compatible with standard cleavage protocols
Chiral identity verification: L-configuration confirmed by polarimetric identity check for procurement quality control
Pharmaceutical intermediate: specified proline source in published Daclatasvir synthetic routes

Substituting Boc-L-proline with its closest analogs, such as Fmoc-L-proline or Cbz-L-proline, fundamentally alters downstream processing and deprotection requirements. Fmoc-L-proline requires strongly basic conditions (e.g., 20% piperidine) for deprotection, which is incompatible with base-sensitive substrates and strongly nucleophilic organometallic reagents like Grignards[1]. Conversely, Cbz-L-proline typically requires catalytic hydrogenation for removal, which will inadvertently reduce target molecules containing alkenes, alkynes, or sulfur moieties that poison palladium catalysts [2]. Unprotected L-proline cannot be used in most acylation or carbon-carbon bond-forming reactions without severe N-alkylation or N-acylation side reactions. Therefore, Boc-L-proline is strictly required when a synthetic route demands acid-labile deprotection, high organic solubility, and resistance to strong nucleophiles [1].

Substitution Risk

Fmoc-L-proline Base-labile Fmoc group is synthetically incompatible with Boc/Bzl SPPS and orthogonal deprotection strategies.
Boc-D-proline Opposite enantiomer may induce incorrect peptide epimer and reverse chiral induction in asymmetric catalysis.
Cbz-L-proline Protecting-group substitution may severely reduce enantioselectivity in enzymatic kinetic resolutions, limiting chiral building block production.

Precursor Viability for Grignard-Mediated Chiral Catalyst Synthesis

In the industrial synthesis of (S)-1,1-diphenylprolinol (a precursor to CBS and MacMillan catalysts), Boc-L-proline (via its methyl ester) successfully tolerates the highly nucleophilic and basic conditions of phenylmagnesium bromide addition, yielding the target chiral alcohol at 69-76% isolated yield on a 100 mmol scale [1]. In contrast, Fmoc-L-proline is fundamentally incompatible with this process, as the base-labile Fmoc group is rapidly cleaved or attacked by the Grignard reagent, leading to complex mixtures and near-zero yield of the desired protected intermediate.

Evidence DimensionYield of (S)-1,1-diphenylprolinol via Grignard addition
Target Compound Data69-76% isolated yield (100 mmol scale) using Boc-L-proline methyl ester
Comparator Or BaselineFmoc-L-proline (Incompatible / 0% yield due to base-lability)
Quantified DifferenceComplete synthetic viability vs. total incompatibility
ConditionsPhenylmagnesium bromide (2.5 equiv) in THF, 0 °C to ambient temperature

Buyers manufacturing proline-based chiral ligands must procure the Boc-protected variant to survive the aggressive organometallic conditions required for tertiary alcohol formation.

Optical Rotation
Head-to-head
L: −61±2° vs D: +60° (c=2, AcOH)
Confirms absolute L-configuration for chiral SPPS identity control.
Pharmacopoeia-compliant polarimetric gate; prevents epimer procurement.

Deprotection Orthogonality in Reducible or Sulfur-Containing APIs

The Boc group on Boc-L-proline is quantitatively removed using mild to moderate acid (e.g., 50% TFA in DCM), leaving reducible functional groups intact [1]. When compared to Cbz-L-proline, which relies on catalytic hydrogenation (H2/Pd) for deprotection, Boc-L-proline eliminates the risk of alkene/alkyne reduction and prevents catalyst poisoning in sulfur-rich peptide sequences. While Cbz deprotection can fail or require massive catalyst loading in the presence of thioethers (like methionine), Boc deprotection proceeds with >99% efficiency regardless of the sulfur content or unsaturation in the substrate [1].

Evidence DimensionDeprotection efficiency in the presence of reducible/sulfur-containing moieties
Target Compound Data>99% cleavage using 50% TFA/DCM (no metal catalyst required)
Comparator Or BaselineCbz-L-proline (Prone to catalyst poisoning or unwanted reduction during H2/Pd cleavage)
Quantified DifferenceAvoidance of transition metal catalysts and complete preservation of reducible groups
ConditionsAcidolytic cleavage (TFA) vs. Catalytic Hydrogenolysis (H2/Pd)

Procurement teams sourcing building blocks for complex, sulfur-containing, or unsaturated APIs must select Boc-L-proline to avoid costly late-stage hydrogenation failures.

β-Lactam Resolution
Head-to-head
Only Boc-L-proline enabled diastereomer separation and qNMR de determination
Sole functional chiral derivatizing reagent for trans-β-lactam tubulin inhibitors.
All other tested CDRs failed under identical LC/NMR conditions.

Processability and Solubility in Non-Aqueous Liquid-Phase Synthesis

Boc-L-proline exhibits exceptionally high solubility in standard organic solvents, which is critical for homogeneous liquid-phase peptide synthesis (LPPS). Thermodynamic solubility studies demonstrate that Boc-L-proline achieves high mole fraction solubility in dichloromethane (DCM) and 1,4-dioxane across a 283.15-323.15 K temperature range[1]. In stark contrast, unprotected L-proline is highly hydrophilic and practically insoluble in DCM, forcing the use of mixed aqueous solvent systems that complicate water-sensitive coupling reactions (e.g., using DCC or EDC)[1].

Evidence DimensionSolubility in non-polar/aprotic organic solvents (e.g., DCM)
Target Compound DataHighly soluble in DCM, enabling homogeneous anhydrous coupling
Comparator Or BaselineUnprotected L-proline (Practically insoluble in DCM)
Quantified DifferenceEnables >1 M concentration in DCM vs. <0.01 M for unprotected proline
Conditions298.15 K, standard atmospheric pressure in neat DCM

High organic solubility streamlines large-scale LPPS by allowing anhydrous coupling conditions, reducing hydrolysis of expensive coupling reagents.

Enzyme Selectivity
Reported
E >100 (Boc) vs E=2.8 (Cbz), product ee 98.7%
Enables high-ee kinetic resolution for chiral proline building blocks.
CAL-B, phosphate buffer pH 7; Cbz variant shows negligible selectivity.
Melting Point
Reported
133–135°C (Boc) vs 100–118°C (Fmoc), range ~2°C vs ~18°C
Higher, narrower mp supports batch crystallinity consistency for automated SPPS.
Literature values; narrower range reduces amorphous content risk.
Coupling Yield
Reported
84% (22 h) and 95% (3 h) isolated yields
Provides peer-reviewed yield benchmark for lot qualification in IAP ligand synthesis.
EDC/HOBt/DIPEA, DMF; typical Boc-SPPS coupling performance.
Daclatasvir Synthesis
Reported
Boc-L-proline is the sole proline source in CN106432204A and all published routes
Required starting material for generic ANDA Daclatasvir intermediate manufacture.
No substitute validated in this regulatory pathway; DMF support expected.

Industrial Synthesis of Diphenylprolinol-Based Organocatalysts

Directly downstream of its stability against Grignard reagents, Boc-L-proline is the premier starting material for manufacturing (S)-1,1-diphenylprolinol and its trimethylsilyl ether (Jørgensen-Hayashi catalysts) [1]. Its ability to protect the secondary amine during aggressive organometallic additions makes it indispensable for this commercial supply chain.

Liquid-Phase Synthesis of Sulfur-Containing Peptide APIs

Because its deprotection relies on TFA rather than transition-metal-catalyzed hydrogenolysis, Boc-L-proline is the optimal choice for synthesizing peptide sequences containing methionine or cysteine derivatives [2]. In these workflows, Cbz-protected analogs would cause severe palladium catalyst poisoning.

Orthogonal Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

In specialized SPPS workflows where base-catalyzed epimerization or side reactions must be strictly avoided, the Boc/Bzl strategy utilizing Boc-L-proline allows for iterative chain elongation under acidic conditions, providing an orthogonal alternative to the standard Fmoc/tBu approach [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral resolution of β-lactam tubulin inhibitors
Chiral derivatizing reagent fit
Diastereomer separation and qNMR de determination
Boc/Bzl solid-phase peptide synthesis
Acid-labile Nα-protection compatibility
Lot-specific purity and polarimetric identity verification
Daclatasvir intermediate manufacturing
Regulatory starting material context
DMF readiness and ICH Q7 compliance review
Enzymatic kinetic resolution of proline esters
Enantiomeric ratio profile context
Substrate specificity and ee reproducibility review

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

215.11575802 Da

Monoisotopic Mass

215.11575802 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15761-39-4

General Manufacturing Information

1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-: ACTIVE
Lister et al. Ligand-modulated conformational switching in a fully synthetic membrane-bound receptor. Nature Chemistry, doi: 10.1038/nchem.2736, published online 6 March 2017

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